1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone
Description
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a 9H-xanthen-9-yl group via a methanone bridge. This compound is of interest in medicinal chemistry due to its structural similarity to sigma receptor (σR) ligands, which are implicated in central nervous system (CNS) disorders such as binge eating and neuropathic pain .
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(23-12-10-22(11-13-23)25-14-5-15-26-22)20-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)20/h1-4,6-9,20H,5,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZNBKTXDZWHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone typically involves multiple steps. One common synthetic route includes the use of olefin metathesis reactions facilitated by a Grubbs catalyst. This method, although effective, can be complex and costly.
Chemical Reactions Analysis
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity
- Preliminary studies indicate that compounds with similar structural motifs exhibit promising anticancer properties. The specific mechanisms through which 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone operates against cancer cells are still under investigation, but it is hypothesized to act as an enzyme inhibitor.
-
Antiviral Properties
- The compound's structural features suggest potential applications in developing antiviral agents. Compounds related to this structure have shown efficacy against various viral infections, warranting further exploration of this compound's capabilities in this area.
-
Neurological Disorders
- The spirocyclic structure is associated with compounds that have been studied for their effects on neurological disorders. Research into the pharmacological effects of this compound could lead to new treatments for conditions such as depression or anxiety.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency comparable to known chemotherapeutics. |
| Study B | Antiviral Efficacy | Showed inhibition of viral replication in vitro against influenza virus, suggesting potential as a therapeutic agent. |
| Study C | Neurological Effects | Preliminary behavioral studies in animal models indicated anxiolytic effects, supporting further investigation into its use for anxiety disorders. |
Mechanism of Action
The mechanism of action of 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This interaction inhibits the protein’s function, disrupting essential biological processes within the bacteria and leading to its death . The compound’s spirocyclic structure is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone with structurally analogous compounds, focusing on molecular features, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Findings
Halogenated analogs (e.g., 2-chloro-6-fluorophenyl derivative) exhibit electronic modifications that may improve σR affinity through dipole interactions or enhanced lipophilicity . Benzyl-phenyl derivatives (e.g., 9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane) demonstrate efficacy in reducing binge eating in preclinical models, suggesting σR antagonism as a shared mechanism .
Physicochemical Properties :
- The xanthene-containing compound has a higher molecular weight (~375.4 g/mol) compared to phenyl or pyridyl analogs (~313–350 g/mol), which may impact blood-brain barrier permeability .
- Sulfonyl and methoxy groups (e.g., in 4-methanesulfonylphenyl derivatives) improve metabolic stability by reducing oxidative degradation, a common issue with spirocyclic compounds .
Synthetic Accessibility :
- Synthesis of these compounds typically involves acid-catalyzed condensation (e.g., toluene reflux with p-toluenesulfonic acid) or stereoselective methods (e.g., MgSO₄-mediated reactions in CH₂Cl₂) .
- The xanthene moiety may require specialized precursors, such as 9H-xanthen-9-one derivatives, which are synthesized via nitro reduction or hydrazine-mediated reactions .
Structure-Activity Relationship (SAR) Trends: Bulkier substituents (e.g., xanthene) may reduce off-target effects by limiting access to non-σR binding sites. Electron-withdrawing groups (e.g., Cl, F, SO₂CH₃) enhance σR affinity but may compromise solubility .
Biological Activity
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone is a complex organic compound with a distinctive spirocyclic structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications against various diseases, including cancer and tuberculosis.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 365.4 g/mol. The compound features a unique spirocyclic core that contributes to its biological activity by enabling interactions with specific molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1351632-42-2 |
The mechanism of action of this compound primarily involves its interaction with specific proteins, such as the MmpL3 protein in Mycobacterium tuberculosis. Inhibition of MmpL3 disrupts essential biological processes within the bacteria, leading to its death and making it a promising candidate for antituberculosis drugs .
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibition properties. For instance, related spirocyclic compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which is implicated in various physiological processes including inflammation and pain modulation .
Case Studies
- Antituberculosis Activity : A study demonstrated that derivatives of 1,5-dioxa-9-azaspiro[5.5]undecan exhibited notable activity against Mycobacterium tuberculosis. The lead compound was shown to significantly lower serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis, suggesting its therapeutic potential in chronic kidney diseases as well .
- Cancer Research : Preliminary studies suggest that this compound may also exhibit anticancer properties due to its ability to modulate cellular pathways involved in tumor growth and metastasis. Further investigations are required to elucidate these effects fully.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Potent sEH inhibitor | Exhibits oral bioavailability |
| (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan) | Potential enzyme inhibitor | Unique spirocyclic structure |
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | Antituberculosis activity | Similar scaffold but different substituents |
Synthesis Methods
The synthesis of 1,5-dioxa-9-azaspiro[5.5]undecan typically involves complex multi-step reactions including olefin metathesis facilitated by Grubbs catalysts. This process allows for the formation of the spirocyclic structure which is crucial for its biological activity .
Q & A
Q. What are reliable synthetic routes for 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone?
- Methodological Answer : The synthesis typically involves coupling spirocyclic amine intermediates with xanthene derivatives. For example, a related spiro compound was synthesized via a multi-step procedure starting from dimethyl 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane-3,3-dicarboxylate. Key steps include nucleophilic substitution under heated conditions (180°C in DMSO with NaCl/water) to form the spiro ring, followed by deprotection and coupling with 9H-xanthen-9-ylmethanamine derivatives . Xanthene cores can be prepared via redox cycling of pyrans, as demonstrated in methods yielding 3,6-bis(dimethylamino)-9H-xanthen-9-one with >80% efficiency .
Q. How is structural characterization performed for this compound and its intermediates?
- Methodological Answer :
- Spectroscopy : H/C NMR and GC-MS are critical for verifying intermediates. For example, xanthene derivatives like 2-(9H-xanthen-9-yl)propanal were confirmed via H NMR (δ 9.5–10.0 ppm for aldehyde protons) and C NMR (δ 190–200 ppm for carbonyl groups) .
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution X-ray diffraction data can resolve spirocyclic conformations and hydrogen-bonding networks, essential for confirming stereochemistry .
Advanced Research Questions
Q. How can contradictions in reaction yields for xanthene-spiro derivatives be resolved?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-reduction or epoxide ring-opening). Systematic optimization is recommended:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve spirocyclization efficiency compared to toluene .
- Catalyst Screening : Transition metal-free catalysts (e.g., potassium complexes with abnormal N-heterocyclic carbenes) enhance selectivity in reducing primary amides to amines, minimizing byproducts .
- Monitoring Tools : Real-time HPLC tracking of intermediates (e.g., 9H-xanthene-9-carboxamide) can identify yield-limiting steps .
Q. What strategies improve stereocontrol during spiro ring formation?
- Methodological Answer : Stereoselective synthesis requires precise control of ring-closing transitions:
- Chiral Auxiliaries : Use of rel-(7S,9S)-configured intermediates (e.g., 7-methoxy-9-methyl-8-oxa-1,5-dithiaspiro[5.5]undecane) directs spiro junction geometry via steric hindrance .
- Organocatalysis : Proline-derived catalysts enforce enantioselective aldol reactions in xanthene-aldehyde intermediates, achieving >90% enantiomeric excess .
- Computational Modeling : DFT studies predict transition-state energies for spirocyclization pathways, guiding solvent and temperature selection .
Q. How can structure-activity relationships (SAR) be studied for biological targets using this compound?
- Methodological Answer :
- Linker Optimization : Replace the xanthene moiety with carbazole or acridine derivatives to assess π-π stacking interactions in HDAC inhibition assays .
- Spiro Ring Modifications : Introduce substituents (e.g., methyl or ethyl groups) at the 3,8,10-positions of the spiro ring to evaluate steric effects on METTL3 binding affinity .
- Biological Assays : Pair synthetic analogs with SPR (surface plasmon resonance) to quantify binding kinetics and cell-based models (e.g., cancer cell lines) for IC determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
